Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, with a 2-bromoethyl substituent on the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with a bromoethylating agent. One common method is the aza-Michael induced ring closure (aza-MIRC) tandem reaction, where benzyl (2-bromoethyl)carbamate reacts with various Michael acceptors . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) may be used for epoxidation reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially affecting the function of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: This compound is structurally similar but lacks the bromoethyl group.
N-benzyloxycarbonyl 3-pyrroline: Another related compound with similar structural features.
Uniqueness
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. This differentiates it from other pyrrolidine derivatives that may lack this functional group.
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI Key |
TUWZYKMTURTHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CCBr)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.